5-Bromo-4,6-difluoro-2,3-dihydro-1H-indol-2-one
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Overview
Description
5-Bromo-4,6-difluoro-2,3-dihydro-1H-indol-2-one: is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Mechanism of Action
Target of Action
It is known that indole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological processes, making indole derivatives valuable for the treatment of a range of disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathways would depend on the specific biological activity involved.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
The indole derivatives, including 5-Bromo-4,6-difluoro-2,3-dihydro-1H-indol-2-one, are known to interact with multiple receptors, making them useful in developing new biologically active compounds
Cellular Effects
Indole derivatives have been shown to have various effects on cells, including the treatment of cancer cells, microbes, and different types of disorders in the human body
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors , but the specific binding interactions of this compound with biomolecules, its potential for enzyme inhibition or activation, and its effects on gene expression require further study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4,6-difluoro-2,3-dihydro-1H-indol-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This reaction yields the desired indole derivative in good yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4,6-difluoro-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the indole nucleus, electrophilic substitution reactions occur readily.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while oxidation can produce corresponding oxo compounds.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-4,6-difluoro-2,3-dihydro-1H-indol-2-one is used as a building block for synthesizing more complex molecules.
Biology and Medicine: Indole derivatives, including this compound, have shown promise in biological and medicinal research. They exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer properties . These compounds can be used in drug discovery and development for treating various diseases.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 5-Fluoro-3-phenyl-1H-indole-2-carbonylthiosemicarbazide
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate
Uniqueness: Compared to other indole derivatives, this compound may exhibit enhanced biological activity and selectivity .
Properties
IUPAC Name |
5-bromo-4,6-difluoro-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO/c9-7-4(10)2-5-3(8(7)11)1-6(13)12-5/h2H,1H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRAJOLJFWRBGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=C(C=C2NC1=O)F)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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